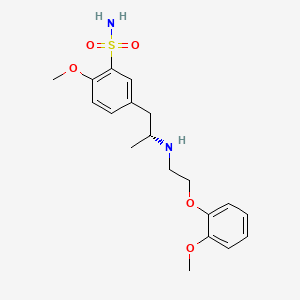
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Overview
Description
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) is a polymer that can be used as a monomer to synthesize Metal-Organic Frameworks (MOFs) materials . It is a product from CD Bioparticles and is used as an analytical reagent . The compound has a molecular weight of 656.4 and a chemical formula of C24H24O12P4Si .
Preparation Methods
The preparation of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) involves synthetic routes that include the reaction of silanetetrayl compounds with benzene-4,1-diyl and phosphonic acid groups . The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired polymer . Industrial production methods may involve large-scale synthesis using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified phosphonic acid derivatives and silanetetrayl compounds .
Scientific Research Applications
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of Metal-Organic Frameworks (MOFs) materials . These MOFs have applications in gas storage, catalysis, and separation processes . In biology and medicine, the compound is used as an analytical reagent for various biochemical assays and diagnostic tests . In industry, it is utilized in the production of advanced materials with specific properties, such as high thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) involves its interaction with molecular targets and pathways in the systems where it is applied . In the synthesis of MOFs, the compound acts as a building block that coordinates with metal ions to form the framework structure . The phosphonic acid groups provide sites for further functionalization and modification, enhancing the properties of the resulting materials .
Comparison with Similar Compounds
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) can be compared with other similar compounds, such as (Silanetetrayltetrakis(benzene-4,1-diyl))tetraphosphonic acid and other phosphonic acid derivatives . The uniqueness of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) lies in its specific structure and the presence of both silanetetrayl and phosphonic acid groups, which provide distinct properties and functionalities . Similar compounds may include variations in the substituents or the core structure, leading to differences in their chemical behavior and applications .
Properties
IUPAC Name |
[4-tris(4-phosphonophenyl)silylphenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O12P4Si/c25-37(26,27)17-1-9-21(10-2-17)41(22-11-3-18(4-12-22)38(28,29)30,23-13-5-19(6-14-23)39(31,32)33)24-15-7-20(8-16-24)40(34,35)36/h1-16H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYPNGJRDUKLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](C2=CC=C(C=C2)P(=O)(O)O)(C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O12P4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B3324147.png)


![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B3324170.png)
![N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B3324177.png)

